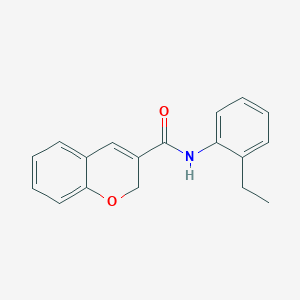

N-(2-ethylphenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-13-7-3-5-9-16(13)19-18(20)15-11-14-8-4-6-10-17(14)21-12-15/h3-11H,2,12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJPVMMHGORINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 2-ethylphenylamine with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and employing continuous flow techniques to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of chromene oxides.

Reduction: Formation of N-(2-ethylphenyl)-2H-chromene-3-amine.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(2-ethylphenyl)-2H-chromene-3-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for functionalization, enabling the creation of derivatives with enhanced properties. For instance, it is utilized in the synthesis of coumarin derivatives, which are known for their wide range of biological activities such as antimicrobial and anticancer effects.

| Application | Details |

|---|---|

| Building Block | Used in synthesizing complex organic molecules and coumarin derivatives. |

| Functionalization | Allows for modifications to enhance biological activity. |

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. In vitro studies have demonstrated its efficacy against various pathogens and cancer cell lines. For example, derivatives of this compound have shown promising results as inhibitors of monoamine oxidase (MAO), which is relevant in treating depression and neurodegenerative diseases .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, leading to the modulation of various biochemical pathways. It may inhibit enzymes associated with inflammation and cancer progression, thereby reducing disease symptoms or progression .

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Effective against various pathogens. |

| Anticancer | Induces apoptosis in cancer cells. |

Medicinal Chemistry

Therapeutic Potential

Ongoing research is exploring the potential of this compound as a therapeutic agent for diseases such as cancer and infections. Its ability to interact with DNA and proteins positions it as a candidate for drug development aimed at targeting specific diseases .

Case Study: Monoamine Oxidase Inhibition

A notable study synthesized derivatives of this compound that were evaluated for their inhibitory effects on monoamine oxidase enzymes (MAO-A and MAO-B). One derivative exhibited an IC50 value of 0.93 μM against MAO-B, highlighting its potential for treating mood disorders .

Industrial Applications

Material Science

In addition to its biological applications, this compound is used in the development of new materials with specific properties, such as polymers and dyes. Its structural characteristics facilitate π-stacking interactions that are crucial in enhancing the stability and performance of these materials.

| Industrial Application | Details |

|---|---|

| Polymer Development | Used to create novel polymeric materials with enhanced properties. |

| Dyes | Contributes to the formulation of dyes with improved characteristics. |

Environmental Applications

Pollutant Removal

The compound has shown potential in environmental science for pollutant removal due to its ability to form stable complexes with contaminants. This characteristic makes it valuable for developing methods aimed at environmental remediation.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-aminophenyl)-2H-chromene-3-carboxamide

- N-(2-methylphenyl)-2H-chromene-3-carboxamide

- N-(2-ethoxyphenyl)-2H-chromene-3-carboxamide

Uniqueness

N-(2-ethylphenyl)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(2-ethylphenyl)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Structural Characteristics

This compound features a chromene core, which is a fused benzene and pyran ring structure. The presence of the 2-ethylphenyl group enhances its chemical reactivity and biological activity. The compound's molecular formula is with a molecular weight of approximately 271.31 g/mol.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. For instance, it may target cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and damage.

- Neuroprotective Effects : Preliminary findings suggest that it may inhibit monoamine oxidase (MAO) enzymes, which are implicated in mood disorders and neurodegenerative diseases. This inhibition could lead to therapeutic benefits for conditions such as depression .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects in various models. It demonstrated a reduction in inflammatory markers and cytokine production in vitro, indicating its potential as an anti-inflammatory agent.

Antioxidant Properties

The compound's antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results showed that it effectively scavenged free radicals, thus contributing to cellular protection against oxidative damage.

Anticancer Potential

Research has indicated the anticancer properties of this compound through:

- Cytotoxicity Studies : In vitro studies revealed that the compound exhibited cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung cancer cells (A549), with IC50 values indicating significant potency .

- Mechanisms of Action : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Flow cytometry analyses demonstrated increased apoptotic rates when treated with this compound .

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis : Various synthetic routes have been developed to create derivatives with enhanced biological activities. For example, modifications at the amide side chain have led to compounds with improved anti-inflammatory and anticancer properties .

- Structure-Activity Relationship (SAR) : Research has established SAR for chromene derivatives, highlighting how specific substitutions can enhance or diminish biological activity. For instance, certain electron-donating groups on the phenyl ring were found to increase anticancer activity significantly .

Data Table: Biological Activities Summary

Q & A

Q. What are the recommended synthetic routes for N-(2-ethylphenyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for lab-scale synthesis?

The synthesis typically involves:

- Chromene core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions (e.g., Knoevenagel reaction) .

- Amidation : Reaction of the chromene-3-carboxylic acid intermediate with 2-ethylphenylamine using coupling agents like EDCI/HOBt in anhydrous DMF or THF . Optimization tips:

- Monitor reaction progress via TLC and adjust temperature (60–80°C for amidation) to improve yield.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., ethyl group at 2-position of phenyl, chromene ring protons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ for C₁₉H₁₉NO₂: 294.1489) .

- X-ray crystallography : Resolve stereochemistry and confirm Z/E configuration of imino groups (if applicable) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How should researchers design initial biological activity screens for this compound?

Follow a tiered approach:

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

- Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases (e.g., AKR1B10) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Common issues and solutions:

- Variability in substituent effects : Compare analogs (e.g., nitro vs. methyl groups) to isolate structural contributors .

- Assay conditions : Standardize protocols (e.g., serum-free media to avoid protein binding artifacts) .

- Statistical validation : Use ANOVA with post-hoc tests (p<0.05) and replicate experiments ≥3 times . Example: If anti-inflammatory activity conflicts, re-test using LPS-induced TNF-α suppression in macrophages .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological approaches:

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

- Pro-drug modification : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide .

- Nanoparticle encapsulation : PLGA-based nanoparticles for sustained release (tested via dialysis membrane method) .

Q. How does the electronic nature of substituents influence reaction mechanisms in derivatization?

Key considerations:

- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity at the chromene C-2 position, favoring nucleophilic attacks .

- Steric effects : Bulky 2-ethylphenyl groups may hinder amidation; use microwave-assisted synthesis to reduce reaction time .

- Mechanistic studies : Employ O isotopic labeling or DFT to track reaction pathways .

Methodological Guidance

Q. What steps ensure reproducibility in multi-step syntheses?

- Intermediate characterization : Validate each step via LC-MS before proceeding .

- Strict anhydrous conditions : Use molecular sieves for amidation .

- Document reaction parameters : Record exact temps, solvent batches, and catalyst purity .

Q. How to investigate structure-activity relationships (SAR) for this compound?

- Synthesize analogs : Vary substituents (e.g., ethyl → trifluoromethyl) .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features with bioactivity .

- Crystallography : Resolve ligand-enzyme complexes (e.g., AKR1B10) to identify binding motifs .

Q. What advanced techniques elucidate metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.